

Application Note: Elucidation of the Molecular Structure of Diphlorethohydroxycarmalol using NMR Spectroscopy

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Compound of Interest

Compound Name: *Diphlorethohydroxycarmalol*

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Introduction

Diphlorethohydroxycarmalol (DPHC) is a phlorotannin, a class of polyphenolic compounds found in brown algae, particularly in *Ishige okamurae*.^{[1][2][3][4][5]} This marine natural product has garnered significant interest within the scientific and pharmaceutical communities due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties. The structural characterization of DPHC is fundamental to understanding its mechanism of action and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like DPHC.^{[1][2][3][4]} This application note provides a detailed protocol for the isolation and NMR-based structural analysis of **Diphlorethohydroxycarmalol**.

Data Presentation

The structural elucidation of **Diphlorethohydroxycarmalol** was accomplished through a comprehensive analysis of its 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR spectra. The following table summarizes the assigned ¹H and ¹³C chemical shifts, as well as key 2D correlations that were instrumental in assembling the molecular structure.

Position	^{13}C (δc)	^1H (δH , mult., J in Hz)	COSY Correlations	HMBC Correlations
Ring A				
1-C	155.2			
2-C	96.5	6.10 (d, 2.0)	H-4	C-1, C-3, C-4, C-6
3-C	158.8			
4-C	94.2	5.95 (d, 2.0)	H-2	C-2, C-3, C-5, C-6
5-C	158.8			
6-C	125.1			
Ring B				
1'-C	154.9			
2'-C	97.1	6.15 (s)	C-1', C-3', C-4', C-6'	
3'-C	159.2			
4'-C	123.8			
5'-C	145.3			
6'-C	130.5			
Ring C				
1"-C	153.8			
2"-C	96.8	6.05 (d, 2.2)	H-4"	C-1", C-3", C-4", C-6"
3"-C	160.1			
4"-C	95.8	6.01 (d, 2.2)	H-2"	C-2", C-3", C-5", C-6"

5"-C	160.1			
6"-C	124.5			
Ring D				
1'''-C	154.1			
2'''-C	102.3	6.25 (s)	C-1''', C-3''', C-4'''	
3'''-C	151.7			
4'''-C	128.9			
5'''-C	142.6			
6'''-C	135.2			
Dibenzodioxin Moiety				
7-C	105.8	6.85 (s)	C-1, C-5', C-6, C-6'	
8-C	105.8	6.85 (s)	C-1, C-5', C-6, C-6'	
Carmalol Moiety				
9-C	138.1			
10-C	115.2	6.51 (d, 8.5)	H-11	C-9, C-12, C-14
11-C	118.9	6.72 (d, 8.5)	H-10	C-9, C-13
12-C	145.8			
13-C	146.2			
14-C	122.5			

Note: The chemical shift values presented are representative and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Isolation and Purification of Diphlorethohydroxycarmalol

Diphlorethohydroxycarmalol is isolated from the brown alga *Ishige okamurae*. The following protocol outlines a general procedure for its extraction and purification.

Materials:

- Dried and powdered *Ishige okamurae*
- 80% Methanol
- Ethyl acetate
- Hexane
- Silica gel (for column chromatography)
- Sephadex LH-20 (for size-exclusion chromatography)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- **Extraction:** The dried algal powder is extracted with 80% methanol at room temperature with continuous stirring for 24 hours. The extract is then filtered and concentrated under reduced pressure.
- **Solvent Partitioning:** The concentrated methanol extract is suspended in water and partitioned successively with hexane and ethyl acetate. The ethyl acetate fraction, which is rich in phlorotannins, is collected and dried.
- **Column Chromatography:** The dried ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

- Size-Exclusion Chromatography: Fractions showing the presence of DPHC (monitored by TLC) are pooled and further purified using a Sephadex LH-20 column with methanol as the eluent.
- Preparative HPLC: Final purification is achieved by preparative reverse-phase HPLC on a C18 column to yield pure **Diphlorethohydroxycarmalol**. The purity of the isolated compound should be confirmed by analytical HPLC and its identity verified by mass spectrometry, which should show an $[M+H]^+$ ion at m/z 513.14.[6]

NMR Spectroscopy

Sample Preparation:

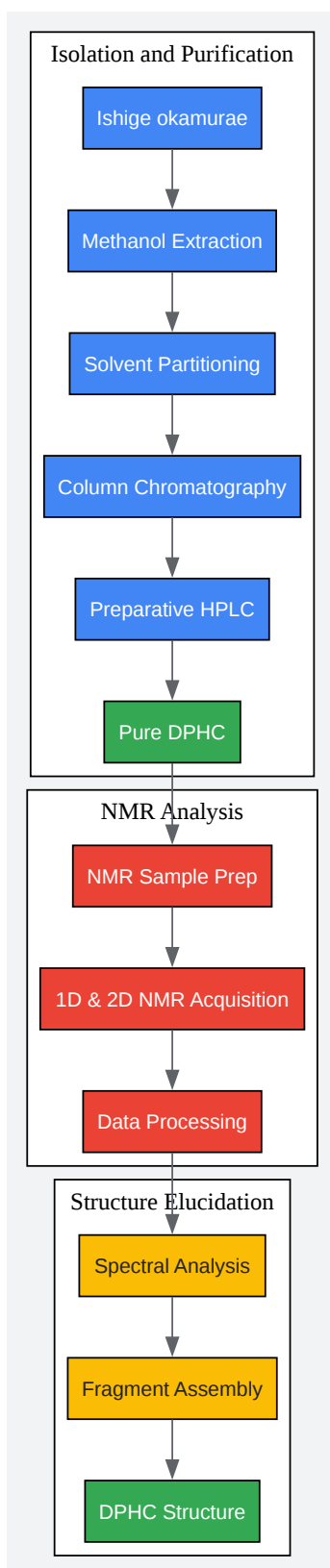
- Dissolve 5-10 mg of purified **Diphlorethohydroxycarmalol** in 0.5 mL of a suitable deuterated solvent (e.g., Methanol- d_4 , Acetone- d_6 , or DMSO- d_6).
- Transfer the solution to a 5 mm NMR tube.

NMR Experiments: The following suite of NMR experiments is recommended for the complete structural elucidation of **Diphlorethohydroxycarmalol**.

- 1H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their coupling interactions.
- ^{13}C NMR (Carbon NMR): Reveals the number of non-equivalent carbons and their chemical environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH , CH_2 , and CH_3 groups.
- COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies proton-proton (1H - 1H) spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded proton and carbon atoms (1H - ^{13}C).
- HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). This is crucial for connecting different structural fragments.

- NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space, which can help in determining the stereochemistry and conformation of the molecule.

Mandatory Visualizations



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Caption: Workflow for the isolation and structural elucidation of **Diphlorethohydroxycarmalol**.

Caption: Simplified key COSY and HMBC correlations for **Diphlorethohydroxycarmalol**.

Conclusion

NMR spectroscopy, through a combination of 1D and 2D experiments, provides the necessary data for the complete and unambiguous structural elucidation of complex natural products like **Diphlorethohydroxycarmalol**. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are working with phlorotannins and other polyphenolic compounds. The confirmed structure of DPHC is essential for further investigation into its promising biological activities and for the development of novel therapeutics.

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